molecular formula C19H29N3O3 B5386231 1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione

1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione

Cat. No.: B5386231
M. Wt: 347.5 g/mol
InChI Key: AIRYYAGSJFNMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with cyclohexyl and dimethylaminomethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isocyanate with dimethylaminomethylene malonate in the presence of a base. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dicyclohexyl-5-aminomethylene-pyrimidine-2,4,6-trione
  • 1,3-Dicyclohexyl-5-methylaminomethylene-pyrimidine-2,4,6-trione
  • 1,3-Dicyclohexyl-5-ethylaminomethylene-pyrimidine-2,4,6-trione

Uniqueness

1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminomethylene group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1,3-dicyclohexyl-5-(dimethylaminomethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-20(2)13-16-17(23)21(14-9-5-3-6-10-14)19(25)22(18(16)24)15-11-7-4-8-12-15/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRYYAGSJFNMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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